Kifunensine diacetonide

概要

説明

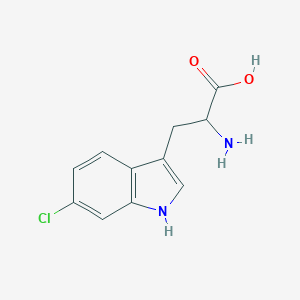

Kifunensine is an alkaloid originally isolated from Kitasatosporia kifunense, an actinobacterium . It is a potent inhibitor of the mannosidase I enzyme and is primarily used in cell culture to make high mannose glycoproteins . Inside a cell, it prevents endoplasmic reticulum mannosidase I (ERM1) from trimming mannose residues from precursor glycoproteins .

Synthesis Analysis

Kifunensine was first isolated by Iwami et al. in 1987 . It was originally prepared by culturing the actinobacterium Kitasatosporia kifunense in a suitable medium at 25–33 °C for several days, followed by extraction of the alkaloid . The structure of kifunensine was published in 1989 by Kayakiri et al .

Molecular Structure Analysis

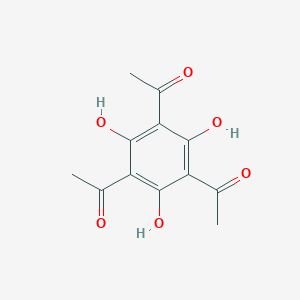

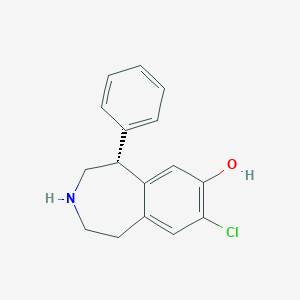

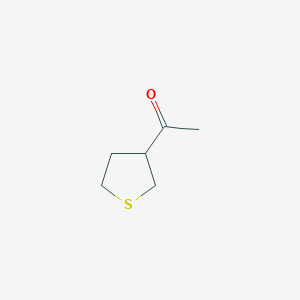

The molecular formula of Kifunensine diacetonide is C14H20N2O6 . It contains total 45 bond(s); 25 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 twelve-membered ring(s), 1 secondary amide(s) (aliphatic), 1 .

Chemical Reactions Analysis

Kifunensine is a known inhibitor of type I α-mannosidase enzymes and has been shown to have therapeutic potential for a variety of diseases and application in the expression of high-mannose N-glycan bearing glycoproteins .

Physical And Chemical Properties Analysis

The molecular weight of Kifunensine diacetonide is 312.32 . It is soluble to 50 mM in water with gentle warming, though it is slow to dissolve .

科学的研究の応用

Enhancement of Monoclonal Antibody Efficacy

Kifunensine diacetonide has been utilized to improve the efficacy of monoclonal antibodies like Rituximab. By inhibiting mannosidase I, kifunensine allows for in vivo glycan engineering, which results in an afucosylated form of the antibody. This modification has been shown to significantly increase antibody-dependent cell-mediated cytotoxicity (ADCC), enhancing the therapeutic potential against cancer cells .

Glycosylation Profile Consistency in Biologics

The compound is effective in achieving a consistent N-glycosylation profile in biologics. This is crucial for the pharmacokinetic properties of various therapeutic proteins, including blood factors and lysosomal enzymes. Kifunensine’s ability to produce exclusively oligomannose glycoforms makes it a valuable tool in biopharmaceutical manufacturing .

Immunomodulation

In the field of immunology, kifunensine diacetonide serves as an immunomodulator. It has been cited in studies exploring the epitope convergence of broadly HIV-1 neutralizing IgA and IgG antibody lineages, indicating its role in modulating immune responses .

Cell Migration and Tissue Repair

Research has demonstrated that kifunensine can promote the migration of bone-marrow-derived mesenchymal stem cells (MSCs) toward injury sites, such as bone fractures. This is attributed to high mannose N-glycans reducing the contact area of cells with substrates, facilitating cell movement and potentially aiding in tissue repair processes .

Quality Control in Protein Folding

Kifunensine has been implicated in the rescue of sarcoglycan mutations by inhibiting endoplasmic reticulum quality control mechanisms. This leads to minimal structural modifications in proteins, which is significant for conditions like muscular dystrophy where proper protein folding is essential .

Plant-Based Pharmaceutical Production

The compound has been applied to the Nicotiana benthamiana transient expression platform for the production of plant-made pharmaceuticals. Kifunensine enables simple in-process glycan engineering without the need for transgenic hosts, making it a key player in the cost-effective and scalable production of therapeutic proteins .

作用機序

Target of Action

Kifunensine diacetonide primarily targets the following enzymes :

Biochemical Pathways

The primary biochemical pathway affected by Kifunensine diacetonide is the N-glycosylation pathway . By inhibiting mannosidase I, Kifunensine diacetonide prevents the normal processing of N-linked glycans in the ER, leading to the production of glycoproteins with high mannose-type oligosaccharides . These high mannose-type glycoproteins can have different properties and functions compared to their fully processed counterparts.

Pharmacokinetics

It is known that kifunensine diacetonide is a neutral molecule, which allows it to permeate inside cells . Once inside a cell, it can exert its inhibitory effects on mannosidase I .

Safety and Hazards

将来の方向性

Kifunensine has shown potential for treatment of sarcoglycanopathies and lysosomal storage disorders . The hydrophobic acylated derivatives of kifunensine can help overcome the mass-transfer limitations of the parent compound, and they may have applications for the treatment of ERAD-related diseases or prove to be more cost-effective alternatives for the generation and production of high-mannose N-glycan bearing glycoproteins .

特性

IUPAC Name |

(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXURXVDRNXPIM-ZJDVBMNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469302 | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kifunensine diacetonide | |

CAS RN |

134234-43-8 | |

| Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)